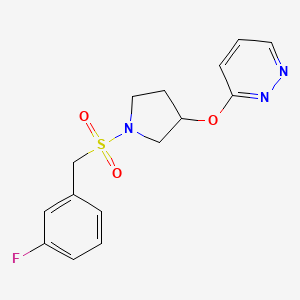

3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Description

Properties

IUPAC Name |

3-[1-[(3-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-13-4-1-3-12(9-13)11-23(20,21)19-8-6-14(10-19)22-15-5-2-7-17-18-15/h1-5,7,9,14H,6,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAYLUSUDZZUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-aminobutyric acid derivative.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrolidine derivative.

Sulfonylation: The sulfonyl group is introduced by reacting the fluorobenzyl-pyrrolidine intermediate with a sulfonyl chloride under basic conditions.

Ether Formation: The final step involves the formation of the ether bond between the pyrrolidine-sulfonyl intermediate and the pyridazine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the sulfonyl group.

Reduction: Reduction reactions may target the pyridazine ring or the sulfonyl group, potentially altering the compound’s biological activity.

Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, while the pyridazine ring can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may serve as a probe to study the interactions of sulfonyl-containing compounds with biological targets. Its fluorobenzyl group can be used in imaging studies due to the fluorine atom’s favorable properties for nuclear magnetic resonance (NMR) and positron emission tomography (PET) imaging.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. The sulfonyl group is known for its ability to enhance the solubility and bioavailability of drugs, while the pyrrolidine and pyridazine rings may confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the pyrrolidine and pyridazine rings may enhance binding affinity and specificity. The fluorobenzyl group can influence the compound’s pharmacokinetics and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

3-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Similar structure but with a different position of the fluorine atom on the benzyl group.

3-((1-((3-Chlorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Chlorine substituent instead of fluorine.

3-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine: Methyl group instead of fluorine.

Uniqueness

The unique combination of the fluorobenzyl group, sulfonyl linkage, and pyrrolidine-pyridazine scaffold distinguishes 3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine from its analogs. This specific arrangement may confer unique biological activities and physicochemical properties, making it a valuable compound for further research and development.

Biological Activity

3-((1-((3-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS Number: 2034501-50-1) is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. The compound features a pyridazine ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluorobenzyl substituent. This structural arrangement is believed to contribute significantly to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H16FN3O3S |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 2034501-50-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, compounds with similar structures have been synthesized using standard methods such as nucleophilic substitution and coupling reactions.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that the sulfonyl group and the pyridazine ring facilitate interactions with specific biological targets, such as enzymes or receptors. These interactions may modulate various biochemical processes, leading to observed biological effects.

Anticancer Potential

Research into sulfonamide derivatives has shown promising anticancer activity. Compounds containing sulfonamide groups have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may warrant further investigation in cancer research .

Study on Pyrrole Derivatives

A study focused on pyrrole derivatives demonstrated that specific modifications could enhance antibacterial activity. For example, compounds with a similar structure showed MIC values comparable to established antibiotics like isoniazid and ciprofloxacin . This suggests that this compound may also exhibit potent antibacterial properties.

Research on Sulfonamide Compounds

Sulfonamide compounds have been widely studied for their low toxicity and effectiveness against various pathogens. In particular, derivatives displaying sulfonamide functionalities have been noted for their ability to inhibit key enzymes involved in bacterial metabolism . Given the structural characteristics of this compound, it is plausible that it may share these beneficial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.